
5-Ethyl-3-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methyl-2-nitrobenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This compound is notable for its nitro group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-2-nitrobenzamide typically involves the nitration of 5-ethyl-3-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the nitration reaction occurs. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methyl-2-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: 5-Ethyl-3-methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Ethyl-3-methylbenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-3-methyl-2-aminobenzamide: A reduction product of 5-Ethyl-3-methyl-2-nitrobenzamide.
5-Ethyl-3-methylbenzoic acid: A hydrolysis product of this compound.
3-Methyl-2-nitrobenzamide: A structurally similar compound lacking the ethyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl and a nitro group on the benzamide structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-ethyl-3-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-7-4-6(2)9(12(14)15)8(5-7)10(11)13/h4-5H,3H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
QTUGIDKZBVCCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)C)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)
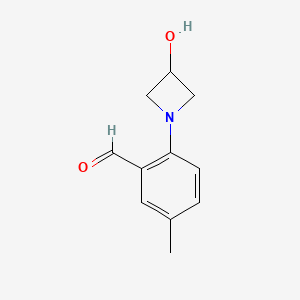
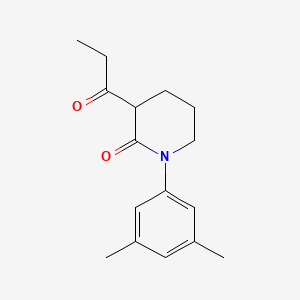

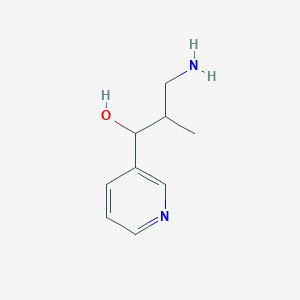
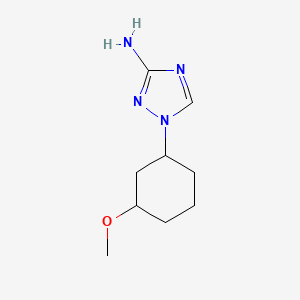
![3-[1-(Aminomethyl)cyclobutyl]oxan-3-OL](/img/structure/B13191397.png)
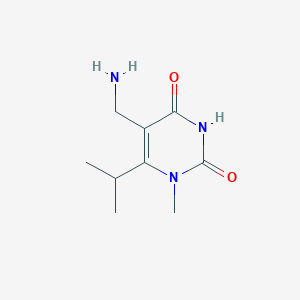
![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
